molecular formula C12H24N2O2 B14071827 Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Cat. No.: B14071827
M. Wt: 228.33 g/mol
InChI Key: BGPALDULXGNAOL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (CAS: 2629149-90-0) is a chiral amino acid ester featuring a tert-butyl ester group and a piperidin-4-yl substituent. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 236.34 g/mol . The tert-butyl group enhances steric protection of the amino and ester functionalities, making it advantageous in peptide synthesis and drug intermediate preparation. The piperidin-4-yl moiety, a six-membered nitrogen-containing heterocycle, is structurally significant in medicinal chemistry due to its prevalence in bioactive molecules targeting neurological and antimicrobial pathways.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-amino-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3

InChI Key

BGPALDULXGNAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCNCC1)N

Origin of Product

United States

Preparation Methods

Esterification of Amino Acid Precursors

A common approach involves esterifying 2-amino-3-(piperidin-4-yl)propanoic acid with tert-butyl alcohol or tert-butyl acetate. For example, L-pyroglutamic acid has been esterified with tert-butyl acetate in the presence of perchloric acid (70% yield). This method is advantageous for its simplicity but requires subsequent deprotection steps to access the free amine.

Reaction Conditions

  • Substrate : 2-Amino-3-(piperidin-4-yl)propanoic acid
  • Reagent : tert-Butyl acetate, HClO₄ (catalytic)
  • Temperature : Room temperature
  • Yield : ~70%

Coupling Reactions with Piperidine Derivatives

Coupling tert-butyl-protected amino acid intermediates with piperidin-4-yl moieties is a widely reported strategy. For instance, HBTU/HOBt-mediated amide bond formation between tert-butyl 2-aminopropanoate and 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one has been employed (Scheme 1 in). This method ensures regioselectivity and minimizes racemization.

Key Steps

  • Activation : Carboxylic acid activation using HBTU/HOBt in DMF.
  • Coupling : Reaction with piperidin-4-ylamine derivatives in the presence of DIPEA.
  • Deprotection : Removal of tert-butyl groups using trifluoroacetic acid (TFA).

Modular Assembly via Sequential Functionalization

A modular approach involves constructing the propanoate backbone stepwise. For example, Ta(OMe)₅-catalyzed amidation between tert-butyl 2-aminopropanoate and piperidin-4-yl halides has achieved yields up to 87%. This method benefits from mild conditions and compatibility with sensitive functional groups.

Representative Protocol

  • Catalyst : Ta(OMe)₅ (5 mol%)
  • Ligand : 2,2':6',2''-Terpyridine
  • Solvent : DMF, 70°C, 48 hours

Protection and Deprotection Chemistry

The tert-butyl group is instrumental in protecting carboxylic acids during synthesis. Boc (tert-butoxycarbonyl) protection is frequently used for amines, with deprotection achieved via TFA (10% in CH₂Cl₂). Notably, simultaneous deprotection of tert-butyl esters and Boc groups can be performed in a single step, streamlining synthesis.

Comparative Analysis of Protecting Groups

Protecting Group Deprotection Reagent Conditions Yield (%) Reference
tert-Butyl ester TFA CH₂Cl₂, rt, 2h 95
Boc TFA CH₂Cl₂, rt, 1h 90
Fmoc Piperidine DMF, rt, 30min 85

Catalytic and Solvent Effects

Catalysts such as HBTU and Ta(OMe)₅ significantly enhance coupling efficiency. Polar aprotic solvents (DMF, DCM) are preferred for their ability to stabilize intermediates. For example, HBTU-mediated couplings in DMF achieve >80% yields, whereas non-polar solvents result in incomplete reactions.

Challenges and Optimization Strategies

Racemization Control

Racemization at the α-carbon of the amino acid is a critical concern. Using HOBt/DIPEA systems reduces epimerization to <5%. Low-temperature reactions (−20°C) further mitigate this issue.

Purification Techniques

Chromatography (silica gel, eluent: EtOAc/hexane) is standard, but recrystallization from ethanol/water mixtures improves purity (>99%).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. For instance, tert-butyl esterification under flow conditions reduces reaction time from 48 hours to 4 hours.

Emerging Methodologies

Recent advances include enzyme-catalyzed esterifications and photoredox-mediated couplings , though these remain experimental for this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: N-oxides of 4-(2-Boc-aminoethyl)piperidine

    Reduction: 4-(2-aminoethyl)piperidine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(2-Boc-aminoethyl)piperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutics.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Boc-aminoethyl)piperidine involves its interaction with various molecular targets, depending on the specific application. In drug development, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of 2-amino-3-substituted propanoate esters. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate C₁₂H₂₄N₂O₂ 236.34 N/A tert-butyl ester, piperidine Drug intermediates, peptide synthesis
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate C₁₅H₁₇NO₂ 243.31 N/A ethyl ester, naphthyl Not reported
Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 N/A methyl ester, nitroaryl Intermediate for amine reduction
Propyl 2-amino-3-(1H-imidazol-4-yl)propanoate C₉H₁₅N₃O₂ 197.24 230–232 propyl ester, imidazole Corrosion inhibition (45.09% yield)

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound provides superior steric protection compared to methyl, ethyl, or propyl esters, reducing unwanted side reactions during synthesis .

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unreported, analogs like propyl 2-amino-3-(1H-imidazol-4-yl)propanoate melt at 230–232°C . The tert-butyl group may lower melting points due to reduced crystallinity.
  • Solubility : Piperidine’s basicity and the tert-butyl group’s hydrophobicity suggest moderate solubility in organic solvents, contrasting with the hydrophilic imidazole analogs ().
  • Spectroscopic Data :
    • IR : Expected C=O (1700–1780 cm⁻¹) and C-O-C (1000–1250 cm⁻¹) stretches align with ester-containing analogs .
    • NMR : Piperidine protons (δ 1.5–3.0 ppm) and tert-butyl signals (δ 1.2–1.4 ppm) would dominate, differing from aryl or imidazole proton environments.

Biological Activity

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an amino acid moiety. Its molecular formula is C13H23NO2C_{13}H_{23}NO_2, which contributes to its solubility and stability in various solvents, enhancing its applicability in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interaction : The piperidine moiety allows for interactions with enzymes and receptors, potentially modulating their activity. For instance, similar compounds have shown significant effects on neurotransmitter receptors, influencing analgesic and anti-inflammatory responses .
  • Signaling Pathways : It may influence signaling pathways related to cell growth, differentiation, and apoptosis. Research indicates that compounds with structural similarities can affect the PI3K/Akt pathway, which is crucial in cancer biology .

1. Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer properties. For example, studies show that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, potentially outperforming established drugs like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are noted for their neuroprotective properties. The introduction of the piperidine ring into various compounds has been linked to improved brain exposure and enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

3. Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their ability to modulate inflammatory responses. They may inhibit the NLRP3 inflammasome, a key player in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeReference StudyFindings
Anticancer Induced apoptosis in FaDu cells; better cytotoxicity than bleomycin.
Neuroprotective Inhibited AChE and BuChE; improved brain exposure for dual inhibitors.
Anti-inflammatory Inhibited NLRP3 inflammasome activity; reduced pyroptotic cell death.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling with a suitably protected amino acid derivative. For example:

Boc protection : React piperidin-4-ylpropanoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Amino group activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the Boc-protected piperidine with an amino acid ester .

Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the final product.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of Boc₂O) and temperature (0–25°C) to minimize side reactions like overprotection or racemization .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Key Techniques :

  • NMR : Confirm stereochemistry and purity using ¹H/¹³C NMR. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
  • HPLC-MS : Assess purity and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Verify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
    • Data Resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), re-isolate the compound via column chromatography and compare with literature benchmarks from PubChem or peer-reviewed syntheses .

Q. How does the stability of this compound vary under different storage conditions?

  • Stability Protocol :

  • Short-term : Store at 2–8°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .
  • Long-term : Lyophilize and store under inert gas (argon) at -20°C. Regularly assess stability via HPLC (e.g., 95% purity threshold over 6 months) .
    • Degradation Signs : Formation of free amine (detectable by ninhydrin test) or carboxylic acid (HPLC retention time shifts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the piperidine nitrogen or ester carbonyl .

Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina with crystal structures from the PDB .

  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : If one study reports neuroprotective effects while another shows toxicity:

Dose-Response Analysis : Re-test the compound across a wider concentration range (e.g., 1 nM–100 µM) .

Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may contribute to toxicity .

Cell Line Specificity : Compare results in primary neurons vs. immortalized cell lines to rule out model-dependent effects .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate the metabolic fate of this compound in vivo?

  • Experimental Design :

Synthesis : Incorporate ¹³C at the carbonyl carbon of the ester group using labeled Boc reagents .

Tracing : Administer the labeled compound to model organisms (e.g., rodents) and analyze metabolites via NMR or mass spectrometry .

Pathway Mapping : Use software like MetaCore to map labeled metabolites onto known biochemical pathways .

Methodological Best Practices

  • Safety : Always use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (see NFPA 704 data in ) .
  • Reproducibility : Document batch-specific variations (e.g., solvent lot numbers) that may impact reaction outcomes .

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